3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of pentane-2,4-dione derivatives is a topic of interest in several papers. For instance, derivatives such as 3-[Bis(alkylthio)methylene]pentane-2,4-diones have been synthesized and used as thiol equivalents in thia-Michael addition reactions . Another derivative, 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, was synthesized by reacting 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone . These studies demonstrate the versatility of pentane-2,4-dione as a core structure for synthesizing a wide range of compounds with potential applications in organic chemistry and materials science.
Molecular Structure Analysis
The molecular structure of pentane-2,4-dione derivatives has been extensively studied. For example, the crystal structure and conformation of 3-[bis(methylthio)methylene]-pentane-2,4-dione were determined, revealing a slightly twisted molecule with a highly twisted E,E-conformation . This conformation was found to be consistent in both solid and solution states, as evidenced by spectroscopic data. Similarly, the crystal structure of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione was determined, showing intermolecular weak hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
The reactivity of pentane-2,4-dione derivatives has been explored in various chemical reactions. The thia-Michael addition reactions using 3-[Bis(alkylthio)methylene]pentane-2,4-diones as thiol equivalents have been successfully performed under both solvent-free and aqueous conditions . These reactions resulted in the formation of β-keto sulfides in high yields, indicating the high efficiency of these derivatives in conjugate addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pentane-2,4-dione derivatives have been characterized using various spectroscopic and analytical techniques. For instance, the physicochemical and solvatochromic properties of 3-(para-substituted phenylhydrazo)pentane-2,4-diones were studied, revealing their high thermal stability and dependence of UV-vis absorption on the para substituent . The vibrational frequencies and hydrogen bond strengths of enol forms of chlorinated and thio-substituted pentane-2,4-diones were also investigated, providing insights into the effects of substituents on the molecular structure and stability .
Scientific Research Applications
Liquid Crystal Research
Research on methylene-linked liquid crystal dimers, such as those containing chlorophenyl groups, has advanced our understanding of liquid crystals' transitional properties. These studies reveal the existence of unique nematic phases, including twist-bend nematic phases, attributed to the specific geometric configurations of the compounds involved. The detailed examination of these materials contributes significantly to the field of liquid crystal technology, potentially influencing the development of new display technologies and materials science applications (Henderson & Imrie, 2011).
Environmental and Toxicological Studies
Investigations into the environmental and toxicological impacts of organochlorine compounds, such as DDT and its metabolites, offer crucial insights into the persistence, bioaccumulation, and endocrine-disrupting potential of these substances. This research is vital for understanding the long-term environmental and health implications of chlorophenyl-containing compounds, which could extend to compounds like 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione, given their structural similarities and potential for similar environmental behaviors and effects (Burgos-Aceves et al., 2021).
Synthesis and Application of Functional Materials
The synthesis of compounds such as 5,5′-Methylene-bis(benzotriazole) demonstrates the potential for chlorophenyl-methylated compounds in creating materials with specific functions, such as metal passivators and light-sensitive materials. These applications are critical in various fields, including materials science, chemistry, and engineering, showcasing the versatility of these compounds in contributing to the development of new technologies and materials (Gu et al., 2009).
Understanding Environmental Contaminants
Research on the fate of chlorophenols and organochlorine compounds in the environment, such as their toxic effects, persistence, and bioaccumulation, is crucial for environmental monitoring and pollution control strategies. This research helps in developing better waste management practices and environmental policies to mitigate the impact of these contaminants (Krijgsheld & Gen, 1986).
Safety And Hazards
properties
IUPAC Name |
3,3-bis[(4-chlorophenyl)methyl]pentane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2O2/c1-13(22)19(14(2)23,11-15-3-7-17(20)8-4-15)12-16-5-9-18(21)10-6-16/h3-10H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWARYGHRIRQXMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396966 |
Source
|
Record name | 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione | |
CAS RN |
130745-77-6 |
Source
|
Record name | 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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